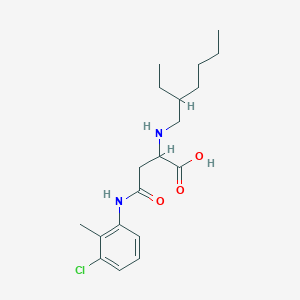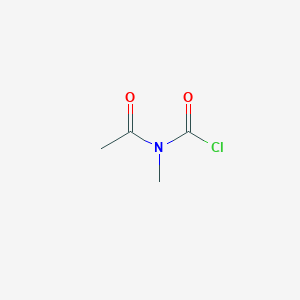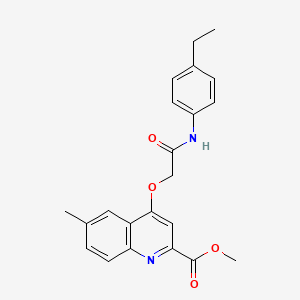
4-((3-Chloro-2-methylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloro-2-methylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid, commonly known as C16, is a synthetic small molecule that has gained significant attention in scientific research. It is a potent inhibitor of protein-protein interactions and has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Chlorogenic Acid (CGA) and Its Applications
Pharmacological Properties
Chlorogenic acid, a phenolic compound found in green coffee extracts and tea, has been extensively studied for its diverse biological and pharmacological effects. It exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory activities. CGA's ability to modulate lipid metabolism and glucose in metabolic disorders highlights its therapeutic potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and influence on nutrient metabolism, including amino acids, glucose, and fatty acids, underscore its importance in scientific research focusing on natural safeguard food additives and therapeutic agents (Naveed et al., 2018).
Advanced Oxidation Processes in Environmental Remediation
Degradation Pathways and Biotoxicity
Advanced oxidation processes (AOPs) are employed to treat recalcitrant compounds like acetaminophen in aqueous media, generating insights into degradation kinetics, mechanisms, and by-products. The comprehensive analysis of by-products, their biotoxicity, and degradation pathways provides a framework for understanding the environmental impact and removal efficiency of similar compounds. This methodology is crucial for enhancing the degradation of persistent organic pollutants and could be relevant for studying the degradation and environmental impact of "4-((3-Chloro-2-methylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid" (Qutob et al., 2022).
Organophosphonates: Environmental Impact and Wastewater Treatment
Biodegradability and Removal
The review on organophosphonates outlines their environmental relevance, challenges in biodegradability, and their removal in wastewater treatment plants. This review sheds light on the importance of removing such compounds, especially from industrial wastewaters, to prevent eutrophication and interference in wastewater treatment processes. This research angle is pertinent when considering the environmental behavior and treatment strategies for complex organic compounds, including "this compound" (Rott et al., 2018).
Propiedades
IUPAC Name |
4-(3-chloro-2-methylanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O3/c1-4-6-8-14(5-2)12-21-17(19(24)25)11-18(23)22-16-10-7-9-15(20)13(16)3/h7,9-10,14,17,21H,4-6,8,11-12H2,1-3H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRMKBDWTNVPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=C(C(=CC=C1)Cl)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)

![1,3-Dihydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B2818722.png)



![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)





![3-[4-(2-Cyanoethyl)phenyl]propanenitrile](/img/structure/B2818737.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)